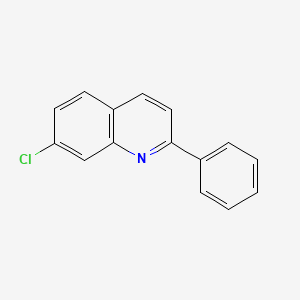

7-Chloro-2-phenylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRUCWQMUVQZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487488 | |

| Record name | 7-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61687-26-1 | |

| Record name | 7-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61687-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 2 Phenylquinoline and Its Analogs

Classical Approaches in Quinoline (B57606) Synthesis

The foundational methods for constructing the quinoline core have been well-established for over a century and continue to be relevant in organic synthesis. These classical routes typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Doebner Reaction and Doebner-von Miller Synthesis Pathways

The Doebner reaction provides a direct route to substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net For the synthesis of a precursor to 7-chloro-2-phenylquinoline, 3-chloroaniline (B41212) can be reacted with benzaldehyde (B42025) and pyruvic acid. This reaction typically proceeds in a solvent like ethanol (B145695) and can be catalyzed by acids. The resulting product is this compound-4-carboxylic acid, which can then be decarboxylated to yield this compound. A notable challenge with m-substituted anilines, such as 3-chloroaniline, is the potential for the formation of a mixture of 5- and 7-substituted quinoline isomers. cambridge.org

The Doebner-von Miller reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgwikipedia.org To synthesize this compound via this pathway, 3-chloroaniline would be reacted with cinnamaldehyde (B126680) (an α,β-unsaturated aldehyde). The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid, and often employs an oxidizing agent. google.com An improved Doebner-Miller process for the synthesis of 7-chloroquinaldine (7-chloro-2-methylquinoline) from 3-chloroaniline and crotonaldehyde (B89634) utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant in a non-aqueous medium, which has been shown to improve yields and the ratio of the desired 7-chloro isomer over the 5-chloro isomer. google.com This suggests a potential strategy for controlling regioselectivity in the synthesis of this compound.

| Reaction Component | Doebner Reaction | Doebner-von Miller Reaction |

| Aniline Derivative | 3-Chloroaniline | 3-Chloroaniline |

| Carbonyl Source | Benzaldehyde & Pyruvic Acid | Cinnamaldehyde |

| Typical Catalyst | Acid (e.g., in Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) |

| Product | This compound-4-carboxylic acid | This compound |

Skraup Synthesis and Related Cyclization Strategies for the Quinoline Core

The Skraup synthesis is one of the oldest and most fundamental methods for preparing quinolines. researchgate.net It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. wikipedia.orgquimicaorganica.org The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, which then reacts with the aniline. wikipedia.org For the synthesis of a 7-chloroquinoline (B30040) derivative, 3-chloroaniline would be the starting material. However, as with the Doebner-von Miller reaction, the use of a meta-substituted aniline can lead to a mixture of 5- and 7-chloroquinoline isomers, posing a challenge for regioselective synthesis. nih.gov The reaction is notoriously exothermic and can be violent, often requiring careful temperature control and the use of moderators like ferrous sulfate (B86663). orgsyn.org

Modern modifications of the Skraup reaction aim to improve safety and yields. For instance, carrying out the reaction under pressure in specialized equipment like Q-tubes and using glycerol itself as a green solvent and catalyst has been explored to enhance reaction efficiency. researchgate.net

Condensation Reactions Involving Aniline Derivatives and β-Ketoesters

The Combes and Conrad-Limpach syntheses are prominent examples of methods that utilize the condensation of anilines with β-dicarbonyl compounds to form the quinoline ring system.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. cambridge.orgwikipedia.org For example, the reaction of m-chloroaniline with acetylacetone (B45752) yields 2,4-dimethyl-7-chloroquinoline. cambridge.org To obtain a 2-phenyl substituted quinoline, a β-diketone bearing a phenyl group, such as benzoylacetone, would be required. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid (PPA), or zinc chloride. cambridge.org

The Conrad-Limpach synthesis, on the other hand, employs the reaction of an aniline with a β-ketoester to produce 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgquimicaorganica.org The reaction is typically carried out at high temperatures, often in an inert, high-boiling solvent like mineral oil to achieve good yields. wikipedia.org The initial condensation can be acid-catalyzed. To synthesize a precursor to this compound, 3-chloroaniline would be reacted with a β-ketoester containing a phenyl group, such as ethyl benzoylacetate. This would yield 7-chloro-4-hydroxy-2-phenylquinoline. Subsequent chemical modification would be necessary to remove the hydroxyl group at the 4-position to obtain the target compound.

| Synthesis Method | Carbonyl Reactant | Key Intermediate | Final Product Type |

| Combes Synthesis | β-Diketone (e.g., Benzoylacetone) | Enamine | 2,4-Disubstituted Quinoline |

| Conrad-Limpach Synthesis | β-Ketoester (e.g., Ethyl Benzoylacetate) | Schiff Base | 4-Hydroxyquinoline |

Advanced Synthetic Strategies and Catalytic Methods for this compound Derivatives

In recent years, the development of more sophisticated synthetic methods has provided alternative and often more efficient routes to quinoline derivatives, including those with specific substitution patterns like this compound.

Palladium-Catalyzed Cascade Reactions for Quinoline Formation

Palladium-catalyzed cross-coupling and C-H activation reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance.

One potential advanced route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This would typically involve the reaction of a dihalo-substituted quinoline, such as 2-bromo-7-chloroquinoline, with phenylboronic acid in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the coupling of the phenyl group to the 2-position of the quinoline ring. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. researchgate.net

Another powerful strategy is the palladium-catalyzed direct C-H arylation. beilstein-journals.org In this approach, a C-H bond on the quinoline ring is directly functionalized with an aryl group. For the synthesis of this compound, this could potentially be achieved by the direct arylation of 7-chloroquinoline at the C-2 position with a phenyl source, such as benzene (B151609) or a phenyl-containing reagent, in the presence of a palladium catalyst and an oxidant. researchgate.net Research has shown that the C-2 position of quinolines is susceptible to this type of functionalization. nih.gov

Microwave-Assisted Synthesis (MWI) Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. benthamdirect.com This technology has been successfully applied to many classical quinoline syntheses.

The Doebner synthesis of 2-phenylquinoline-4-carboxylic acids has been shown to be significantly enhanced by microwave irradiation, with reactions completed in minutes rather than hours, and often with moderate to excellent yields. researchgate.net This rapid and efficient method provides a green chemistry approach to synthesizing the precursors of 2-phenylquinolines.

Similarly, the Skraup synthesis can be performed under microwave conditions. A modified "green" Skraup reaction using water as the solvent and glycerol under microwave irradiation has been developed, offering an environmentally friendly alternative to the classical procedure. researchgate.netrsc.org Studies have shown that microwave-assisted Skraup reactions can lead to the formation of various substituted quinolines in good yields with significantly reduced reaction times. nih.gov

The application of microwave irradiation to these classical syntheses provides a powerful tool for the efficient production of this compound and its analogs, combining the robustness of traditional methods with the benefits of modern technology.

| Synthesis Method | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Doebner Synthesis | Hours | 0.5 - 3 minutes | Moderate to Excellent |

| Skraup Synthesis | Hours | ~15 minutes | Often Improved |

Catalyst-Free and Green Chemistry Protocols

In recent years, the development of synthetic protocols that align with the principles of green chemistry has become a major focus in organic synthesis. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. For the synthesis of 2-phenylquinoline (B181262) derivatives, several catalyst-free and green approaches have been reported.

One notable strategy involves multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step. For instance, the synthesis of 2-phenylquinoline can be achieved through a multicomponent reaction without the addition of a catalyst, sometimes facilitated by agents like magnesium sulfate (MgSO4) which acts as a dehydrating agent. researchgate.net Another approach involves a microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724), where acetonitrile serves as the nitrogen source. nih.gov

Solvent-free reactions represent another key aspect of green chemistry. The synthesis of 2-aryl-quinoline-4-carboxylic acids has been achieved under solvent-free conditions at elevated temperatures, demonstrating the feasibility of eliminating volatile organic solvents. acs.org For example, a mixture of an arylaldehyde, pyruvic acid, and an amine can be heated to afford the desired quinoline derivative. acs.org Furthermore, catalyst-free synthesis of spiroquinolines has been reported in an aqueous ethanol medium at room temperature, highlighting the use of environmentally benign solvent systems. nih.gov These protocols often lead to high yields and simplified work-up procedures.

| Reaction Type | Reactants | Conditions | Key Features |

| Multicomponent Reaction | Aniline, Benzaldehyde, Acetophenone | Catalyst-free, optional MgSO4 | High atom economy, operational simplicity researchgate.net |

| Microwave-Assisted MCR | Quinoline N-oxide, Aryldiazonium salt, Acetonitrile | Catalyst-free, microwave irradiation | Rapid, uses acetonitrile as N-source nih.gov |

| Solvent-Free Synthesis | Arylaldehyde, Pyruvic acid, 1-Naphthylamine | 80 °C, solvent-free | Avoids volatile organic solvents, high yield acs.org |

| Aqueous Medium Synthesis | Aryl aldehyde, Meldrum's acid, Amine derivatives | Catalyst-free, ethanol/water, room temp. | Environmentally benign solvent, high diastereoselectivity nih.gov |

Specific Functionalization Routes for Chlorine and Phenyl Substituents

The chlorine and phenyl substituents on the this compound core serve as versatile handles for further molecular elaboration, enabling the synthesis of a diverse library of analogs.

Functionalization of the C7-Chloro Substituent:

The chlorine atom at the C7 position is amenable to various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be highly effective for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C7 position by coupling 7-chloroquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is characterized by its high functional group tolerance and generally good yields. researchgate.net

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira reaction is the method of choice. wikipedia.org It involves the coupling of 7-chloroquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnanochemres.org This reaction is carried out under mild conditions and is instrumental in the synthesis of extended π-systems. wikipedia.org

| Coupling Reaction | Reagents | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Base (e.g., K3PO4) | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos) | C-C (sp2-sp2) |

| Sonogashira | Terminal alkyne, Base (e.g., Et3N) | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI) | C-C (sp2-sp) |

Functionalization of the C2-Phenyl Substituent:

The phenyl group at the C2 position can be functionalized through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the electron-withdrawing nature of the quinoline ring.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.commasterorganicchemistry.compharmaguideline.com The position of nitration (ortho, meta, or para) on the phenyl ring will be directed by the electronic effects of the quinoline moiety.

Halogenation: Halogens like bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent and a Lewis acid catalyst (e.g., FeBr3 for bromination). organicchemistrytutor.com

It is important to note that the quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion, favoring positions 5 and 8. libretexts.org Therefore, careful control of reaction conditions is necessary to achieve selective functionalization of the C2-phenyl group.

Multi-Step Synthesis Sequences (e.g., N-oxidation, C2-amide formation, C4 SₙAr)

Multi-step synthetic sequences are often employed to introduce diverse functionalities onto the quinoline core, particularly when direct methods are not feasible or lead to mixtures of isomers. A well-established sequence involves N-oxidation, C-H functionalization at the C2-position, and subsequent nucleophilic aromatic substitution (SₙAr) at the C4-position. A prime example of this strategy is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633). mdpi.comresearchgate.netresearchgate.net

N-Oxidation: The initial step involves the oxidation of the quinoline nitrogen to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. mdpi.com The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. stackexchange.comyoutube.com

C2-Amide Formation: The activated N-oxide can then undergo C-H functionalization at the C2 position. For instance, reaction with a nitrile (e.g., benzonitrile) in the presence of a strong acid like sulfuric acid leads to the formation of a C2-amido group. mdpi.com This step proceeds through a plausible mechanism involving the formation of a highly electrophilic intermediate that is trapped by the N-oxide. mdpi.com

C4 Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution, especially with the presence of the electron-withdrawing nitrogen atom. stackexchange.comnih.gov This allows for the regioselective displacement of the C4-chlorine by a variety of nucleophiles, such as amines (e.g., morpholine), to introduce further diversity into the molecule. mdpi.comresearchgate.net This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF. mdpi.com

This sequential approach provides a powerful and versatile platform for the synthesis of highly functionalized 7-chloroquinoline derivatives.

| Step | Transformation | Reagents | Key Intermediate/Product |

| 1 | N-Oxidation | m-CPBA or H2O2/AcOH | 4,7-dichloroquinoline 1-oxide |

| 2 | C2-Amide Formation | Benzonitrile, H2SO4 | N-(4,7-dichloroquinolin-2-yl)benzamide |

| 3 | C4 SₙAr | Morpholine, K2CO3, DMF | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

Analysis of Precursors and Intermediate Compounds in Synthetic Pathways

The construction of the core this compound skeleton often relies on classical named reactions that build the quinoline ring system from acyclic precursors. Two of the most prominent methods are the Doebner-von Miller and the Combes syntheses.

Doebner-von Miller Synthesis:

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.org For the synthesis of this compound, the key precursors would be:

3-Chloroaniline: This provides the benzene ring portion of the quinoline with the chlorine atom at the desired position 7.

Cinnamaldehyde (or a precursor that forms it in situ): This α,β-unsaturated aldehyde provides the atoms for the C2, C3, and C4 positions of the quinoline ring, with the phenyl group at C2.

The reaction proceeds through a series of intermediates, including the initial Michael adduct of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

Combes Synthesis:

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org To synthesize this compound using this method, the precursors would be:

3-Chloroaniline: As in the Doebner-von Miller synthesis, this provides the chlorinated benzene ring.

Benzoylacetone (1-phenylbutane-1,3-dione): This β-diketone provides the necessary carbon framework for the pyridine (B92270) ring of the quinoline, with the phenyl group destined for the C2 position.

The mechanism involves the initial formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, and subsequent dehydration to yield the final quinoline product. wikipedia.org

| Synthetic Route | Aniline Precursor | Carbonyl Precursor | Key Intermediate(s) |

| Doebner-von Miller | 3-Chloroaniline | Cinnamaldehyde | Michael adduct, Dihydroquinoline |

| Combes | 3-Chloroaniline | Benzoylacetone | Schiff base (enamine), Cyclized dihydroquinolinol |

Understanding the nature of these precursors and the reaction intermediates is crucial for optimizing reaction conditions, controlling regioselectivity, and predicting potential side products in the synthesis of this compound and its derivatives.

Chemical Transformations and Reactivity of 7 Chloro 2 Phenylquinoline

Substitution Reactions at the Quinoline (B57606) Ring System

The reactivity of 7-chloro-2-phenylquinoline is dominated by substitution reactions, which can be broadly categorized into nucleophilic and electrophilic transformations. These reactions allow for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse molecular architectures.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 7-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than halogens at the 2- or 4-positions. researchgate.net Nevertheless, under appropriate conditions, it can be displaced by various nucleophiles.

Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. cdnsciencepub.comresearchgate.net This has been utilized in the synthesis of various substituted quinolines. For instance, the reaction of 4,7-dichloroquinoline (B193633) with phenylboronic acid, catalyzed by palladium acetate (B1210297) in water, can yield 7-chloro-4-phenylquinoline. cdnsciencepub.comresearchgate.net While this example involves a different starting material, the principle applies to the substitution of the chlorine at the 7-position of 2-phenylquinoline (B181262).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloroquinoline with primary or secondary amines. wikipedia.orgnih.gov This method is instrumental in synthesizing aminoquinoline derivatives, which are important scaffolds in medicinal chemistry. nih.gov The reaction's success often depends on the choice of phosphine (B1218219) ligand, with sterically hindered ligands proving particularly effective. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the chloroquinoline with a terminal alkyne, leading to the formation of an alkynylquinoline. organic-chemistry.orgwikipedia.org This method provides a direct route to introducing sp-hybridized carbon atoms onto the quinoline core.

The following table provides a summary of representative nucleophilic substitution reactions of chloroquinolines:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), base | Aryl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | Amino-substituted quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted quinoline |

Electrophilic Substitution Pattern Analysis

In contrast to nucleophilic substitution which targets the carbon bearing the chlorine atom, electrophilic substitution reactions on the quinoline ring generally occur on the benzene (B151609) portion of the bicyclic system. The nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack. arsdcollege.ac.in For quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions. arsdcollege.ac.in In the case of this compound, the presence of the chloro and phenyl substituents will further influence the regioselectivity of the reaction. The chloro group is a deactivating but ortho-, para-directing group, while the phenyl group at the 2-position can also influence the electron distribution in the ring system.

Oxidation and Reduction Reactions

The quinoline ring system can undergo both oxidation and reduction reactions. Oxidation of quinoline with peracids typically yields the corresponding N-oxide. arsdcollege.ac.in This transformation activates the quinoline ring for further reactions. Reduction of the quinoline ring can be achieved using various reducing agents, leading to dihydro- or tetrahydroquinoline derivatives, depending on the reaction conditions.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in various fields, including medicinal chemistry and materials science. nih.gov

Derivatization via Carboxylic Acid Moiety (if present)

While this compound itself does not possess a carboxylic acid group, related structures such as 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid highlight how the quinoline scaffold can be further functionalized. The presence of a carboxylic acid allows for a range of derivatization reactions, including amide bond formation, which is a cornerstone of medicinal chemistry.

Applications in Ligand Design and Functional Molecule Construction

The 2-phenylquinoline scaffold is a recognized privileged structure in medicinal chemistry and has been incorporated into molecules with a range of biological activities. nih.gov The ability to functionalize the 7-position through the reactions described above allows for the fine-tuning of a molecule's properties, such as its binding affinity for a biological target. For example, this compound derivatives have been investigated as scaffolds for the development of ligands targeting specific proteins or enzymes. The synthesis of complex molecules like 1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]thio]methyl]cyclopropyl]acetic acid demonstrates the utility of the 7-chloroquinoline (B30040) moiety in constructing intricate molecular architectures. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 7-chloro-2-phenylquinoline, ¹H NMR, ¹³C NMR, and DEPT-135 experiments have been crucial in assigning the specific resonances to each proton and carbon atom in the structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), displays a series of signals in the aromatic region, characteristic of the quinoline (B57606) and phenyl rings. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), allow for the precise assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.16 | d | 8.6 | H-4 |

| 8.12 | d | 8.9 | H-5 |

| 8.08 | d | 1.9 | H-8 |

| 7.82 | d | 8.6 | H-3 |

| 7.75-7.73 | m | H-2', H-6' | |

| 7.50-7.47 | m | H-3', H-4', H-5' | |

| 7.42 | dd | 8.9, 2.1 | H-6 |

Note: The assignments are based on typical chemical shifts and coupling patterns for this class of compounds. The phenyl protons (H-2' to H-6') often present as overlapping multiplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum shows a total of 15 distinct carbon signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbons of the quinoline ring and the phenyl substituent are all found in the downfield region, which is typical for aromatic carbons. The carbon atom attached to the chlorine (C-7) and the carbons of the nitrogen-containing ring (C-2 and C-8a) have characteristic chemical shifts that aid in their assignment. The signals for the phenyl group carbons can also be distinguished.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 156.4 | C-2 |

| 148.6 | C-8a |

| 138.8 | C-1' |

| 136.3 | C-4 |

| 135.5 | C-7 |

| 129.8 | C-4' |

| 129.3 | C-5 |

| 128.9 | C-3', C-5' |

| 128.0 | C-4a |

| 127.5 | C-2', C-6' |

| 127.3 | C-8 |

| 125.7 | C-6 |

| 119.5 | C-3 |

Note: Assignments are based on established data for quinoline derivatives and are confirmed by 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry have been employed to confirm its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing quinoline derivatives. In ESI-MS, the sample is introduced as a solution, and ions are generated in the gas phase. For this compound, this technique typically produces a protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The presence of a chlorine atom is evident from the characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak (containing the ³⁵Cl isotope).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. HRMS analysis of this compound using an ESI source gives an exact mass that can be compared to the calculated theoretical mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 240.0574 | 240.0575 |

The excellent agreement between the calculated and experimentally found mass provides definitive confirmation of the elemental composition, C₁₅H₁₁ClN, for the protonated molecule, thereby solidifying the structural elucidation of this compound.

Infrared (IR) Spectroscopy and Vibrational Analysis

Specific, experimentally determined Infrared (IR) spectroscopy data for this compound is not available in published scientific literature. Therefore, a table of characteristic absorption bands and their corresponding vibrational assignments cannot be provided.

Elemental Analysis for Empirical Formula Determination

While experimental data from a laboratory analysis for this compound has not been published, the theoretical elemental composition can be calculated based on its molecular formula, C₁₅H₁₀ClN, and the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u). The total molecular weight of the compound is approximately 239.70 g/mol . Current time information in Cambridgeshire, GB.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 75.16 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.21 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.79 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.84 |

| Total | | | | 239.705 | 100.00 |

Note: These are theoretical values. Experimental "found" values are typically expected to be within ±0.4% of the calculated values for a pure sample.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Confirmation

There is no published single crystal X-ray diffraction data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible scientific databases. Consequently, definitive information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles cannot be reported.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 7-Chloro-2-phenylquinoline from first principles.

Quantum Chemical Optimization of Molecular Geometry

Table 1: Representative DFT-Calculated Geometric Parameters for a Quinoline (B57606) Core Structure (Note: Data is representative of typical quinoline derivatives as specific data for this compound was not available in the cited literature.)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C2-C3 | 1.413 |

| C3-C4 | 1.360 | |

| N1-C2 | 1.318 | |

| N1-C10 | 1.367 | |

| C-Cl | ~1.74 |

This interactive table showcases typical bond lengths found in quinoline structures, derived from DFT studies on analogous compounds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can then be compared with experimental data for structural verification. Furthermore, DFT can compute vibrational frequencies (IR and Raman spectra). These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net The analysis of potential energy distribution (PED) helps in the precise assignment of each vibrational mode to specific molecular motions, such as C-H stretching or ring deformations. researchgate.net

Prediction of Regioselectivity in Chemical Reactions

DFT is a valuable tool for predicting the outcome of chemical reactions. For heterocyclic systems like quinolines, it can determine the most likely site for nucleophilic aromatic substitution (SNAr). By analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most electrophilic carbon atoms susceptible to nucleophilic attack. Studies on 2,4-dichloroquinazoline, a related heterocyclic system, have shown that the carbon at the 4-position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack, explaining the observed regioselectivity for substitution at this position. This type of analysis is crucial for planning synthetic routes involving this compound, predicting whether a nucleophile would preferentially react at the chlorine-substituted C7 position or another site on the quinoline ring.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is essential for drug discovery and for understanding the potential biological activity of compounds like this compound.

Analysis of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations reveal how a ligand fits into the binding site of a protein and identifies the specific non-covalent interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The output of a docking study includes a binding affinity score, often in kcal/mol, which estimates the strength of the interaction, and the root-mean-square deviation (RMSD) to validate the docking pose. Studies on various quinoline derivatives show that they can form key hydrogen bonds and hydrophobic interactions with specific amino acid residues within a protein's active site. For instance, in a study of quinolone derivatives targeting the PI3Kα enzyme, crucial hydrogen bonds were observed with residues such as Valine 851.

Exploration of Potential Molecular Targets (e.g., hTopoIIα, PI3K enzyme)

Molecular docking is used to screen compounds against known biological targets to explore their therapeutic potential.

PI3K enzyme: The phosphatidylinositol 3-kinase (PI3K) enzyme is a frequent target in cancer drug design. Docking studies performed on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to this compound, showed that these compounds can fit into the PI3Kα kinase domain. The docking analysis revealed key interactions with amino acid residues like Val851, Ser774, and Lys802, which are known to be important for ligand binding in this enzyme. This suggests that the quinoline scaffold is a viable candidate for developing PI3K inhibitors.

hTopoIIα: Human topoisomerase IIα (hTopoIIα) is another critical target for anticancer agents. While direct docking studies of this compound with hTopoIIα are not prominently documented, related quinoxaline (B1680401) compounds have been investigated as Topoisomerase II inhibitors. For example, the quinoxaline derivative XK469 is known to be an inhibitor of Topoisomerase IIβ and can modulate the levels of Topoisomerase IIα, thereby enhancing the cytotoxicity of other Topo IIα-targeting drugs. This indicates that the broader quinoline/quinoxaline scaffold has potential for interacting with this class of enzymes.

Additionally, recent research has utilized a ligand derived from this compound in the design of metal complexes aimed at disrupting the CDK9-cyclin T1 protein-protein interaction, highlighting its utility as a scaffold in targeting other cancer-related pathways.

Table 2: Representative Molecular Docking Data for a Quinolone Ligand with PI3Kα (Note: This data is from a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, not this compound itself.)

| Ligand (Derivative) | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound 19 | PI3Kα (PDB: 2RD0) | -8.5 | Val851, Tyr836, Asp933 |

| Compound 21 | PI3Kα (PDB: 2RD0) | -8.2 | Val851, Ser774, Lys802 |

This interactive table shows sample binding affinities and key amino acid interactions for quinolone derivatives docked into the PI3Kα active site, illustrating the types of results obtained from such studies.

In Silico Studies for Preliminary Biological Evaluation and Screening

Computational methods, collectively known as in silico studies, are pivotal in modern drug discovery for the preliminary assessment of new chemical entities. These techniques allow for the high-throughput screening of compounds, prediction of their biological activities, and evaluation of their pharmacokinetic profiles before committing to expensive and time-consuming laboratory synthesis and testing. For this compound and its derivatives, various computational approaches have been employed to explore their therapeutic potential across different disease areas. These studies primarily include Quantitative Structure-Activity Relationship (QSAR) analyses, molecular docking simulations, and predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical properties of a molecule—that influence activity, QSAR models can predict the efficacy of novel, unsynthesized analogs.

Several QSAR studies have been conducted on derivatives of the 7-chloroquinoline (B30040) scaffold to elucidate the structural requirements for various biological activities.

Antitubercular Activity : A QSAR study on 7-chloroquinoline derivatives identified several molecular descriptors as highly influential for their antitubercular activity. researchgate.net The developed model proved useful for predicting the activity of new compounds against Mycobacterium tuberculosis. researchgate.net Another 3D-QSAR study on 2-chloroquinoline (B121035) derivatives also led to the development of statistically significant models correlating chemical structures with antimycobacterial activity, offering insights for designing more potent analogs. nih.gov

Antimalarial Activity : For a series of 7-chloro-4-aminoquinoline derivatives, QSAR studies were performed to assess the impact of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org The resulting statistically significant models provide a basis for the rational design of more effective antimalarial leads based on the 7-chloro-4-aminoquinoline scaffold. asianpubs.org

Anticancer Activity : QSAR analyses have been applied to quinazoline (B50416) derivatives to understand their cytotoxic activity against cancer cell lines like MCF-7. nih.gov These studies help in establishing a complete structure-activity relationship to guide the modification of the quinazoline moiety for improved anti-breast cancer efficacy. nih.gov

Table 1: Summary of QSAR Studies on Chloroquinoline Derivatives

| Biological Activity | Scaffold | Key Findings/Influential Descriptors | Reference |

|---|---|---|---|

| Antitubercular | 7-Chloroquinoline | Molecular descriptors MATS8s, Chi4, bcutv8, Petitjeant, and fr_aniline were found to highly influence antitubercular activity. | researchgate.net |

| Antimalarial | 7-Chloro-4-aminoquinoline | Steric (MR), hydrophobic (log P), and electronic (DM) factors were evaluated to establish a model for predicting antimalarial activity. | asianpubs.org |

| Antitubercular | 2-Chloroquinoline | 3D-QSAR (CoMFA and CoMSIA) models were developed to identify structural features relevant to activity against Mycobacterium tuberculosis H37 RV. | nih.gov |

| Cytotoxic (Anti-breast cancer) | Quinazoline | QSAR models were used to establish relationships between molecular descriptors and cytotoxic activity against the MCF-7 cell line. | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in screening virtual libraries of compounds and understanding the potential mechanism of action at a molecular level. Derivatives of 7-chloroquinoline have been docked into the active sites of various protein targets implicated in cancer, inflammation, and infectious diseases.

Anticancer Targets :

Tyrosine Kinases : Docking studies on quinoline-thiazole hybrids derived from 7-chloroquinoline suggest they can interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. scielo.br The calculated ligand-receptor interaction energies for these compounds ranged from –7.2 to –8.9 kcal/mol. scielo.br Similarly, novel quinazoline-based thiazole (B1198619) derivatives have been docked into the EGFR tyrosine kinase domain, with docking scores ranging from -9.00 to -9.67 kcal/mol, consistent with their experimentally observed anticancer activity. nih.govnih.gov

PI3Kα : Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were evaluated via induced-fit docking against phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell growth pathways. mdpi.com The studies showed that the derivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com

Myeloperoxidase (MPO) Inhibition : In a study focused on developing myeloperoxidase inhibitors, 37 derivatives of a lead compound were designed and evaluated through comprehensive docking studies. researchgate.net Molecular dynamics simulations confirmed the stable binding interactions of the most promising compounds within the MPO catalytic site. researchgate.net

Antiprotozoal Targets : While specific docking studies on this compound against protozoan targets were not detailed, related 7-chloro-4-amino(oxy)quinoline derivatives have been identified as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, with their potential confirmed through in silico predictions. nih.gov

Table 2: Selected Molecular Docking Studies of Chloroquinoline Derivatives

| Compound Class | Protein Target | Potential Therapeutic Area | Docking Score / Binding Energy | Reference |

|---|---|---|---|---|

| Quinoline-thiazole hybrids | BCR-ABL1 tyrosine kinase | Leukemia | -7.2 to -8.9 kcal/mol | scielo.br |

| Quinazolinone derivatives | EGFR Tyrosine Kinase Domain (1M17) | Cancer | -9.00 to -9.67 kcal/mol | nih.gov |

| 7-chloro-quinolines | Myeloperoxidase (MPO) | Inflammatory Diseases | Not specified | researchgate.net |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Colon Cancer | Not specified | mdpi.com |

ADMET and Pharmacokinetic Predictions

The in silico prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for early-stage drug development. These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities, such as toxicity or poor bioavailability.

For various 7-chloroquinoline derivatives, ADMET studies have been carried out computationally. In one study, 15 compounds were evaluated, with most showing optimal to good ranges for aqueous solubility and intestinal absorption. researchgate.net The predictions also suggested that these compounds were unlikely to cross the blood-brain barrier, were non-inhibitors of the critical metabolic enzyme CYP2D6, and were non-hepatotoxic. researchgate.net Furthermore, in silico toxicity screening against models for carcinogenicity and lethal dose (LD50) indicated low expected toxicity for the tested compounds. researchgate.net Another study on 7-chloro-4-amino(oxy)quinoline derivatives also supported a good oral bioavailability and a suitable risk profile based on in silico predictions. nih.gov

Table 3: Summary of In Silico ADMET Predictions for Chloroquinoline Derivatives

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| 7-chloro-quinolines | Aqueous Solubility | Optimal to good range | researchgate.net |

| Intestinal Absorption | Optimal to good range | researchgate.net | |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be unable to pass BBB | researchgate.net | |

| CYP2D6 Inhibition | Predicted non-inhibitors | researchgate.net | |

| Toxicity | Expected low toxicity against several models (carcinogenicity, LD50) | researchgate.net | |

| 7-chloro-4-amino(oxy)quinoline derivatives | Oral Bioavailability & Risk Profile | Predicted good oral bioavailability and suitable risk profile | nih.gov |

Structure Activity Relationship Sar Studies of 7 Chloro 2 Phenylquinoline Derivatives

Impact of Substitution Patterns on Biological Activity

The biological profile of 7-chloro-2-phenylquinoline is highly sensitive to the pattern of substitution on its heterocyclic and aromatic rings. Strategic placement of various functional groups allows for the fine-tuning of its activity, a principle that has been extensively explored in medicinal chemistry.

Role of the 7-Chloro Substituent

The chlorine atom at the C-7 position of the quinoline (B57606) ring is a key feature in many biologically active derivatives. The 7-chloroquinoline (B30040) nucleus is considered a "privileged" structure in drug discovery and has been identified as crucial for the activity of compounds in various therapeutic areas, including anticancer and anti-inflammatory research. scielo.br Studies have shown that the presence of the 7-chloroquinoline moiety can significantly enhance the cytotoxic effects of certain molecules. scielo.br For instance, Morita-Baylis-Hillman adducts hybridized with a 7-chloroquinoline fragment demonstrated improved antiproliferative activity compared to their non-chlorinated counterparts, indicating the importance of this specific substituent for enhancing biological efficacy. scielo.br This enhancement is often attributed to the electronic and steric properties of the chlorine atom, which can influence how the molecule binds to its biological target. The development of new molecules based on the 7-chloroquinoline scaffold is an active area of research aimed at discovering new chemical entities with improved activity. scielo.br

Influence of the 2-Phenyl Moiety and its Chemical Modifications

The 2-phenyl group is another critical component for the biological activity of this class of compounds. Modifications to this phenyl ring can lead to significant changes in potency and selectivity. Structure-activity relationship studies have shown that the electronic nature of substituents on the phenyl ring plays a pivotal role. In the development of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus, it was observed that the electron density of substituents on an aryl ring influenced reaction rates and biological activity. nih.gov Specifically, electron-withdrawing groups (EWG) on the phenyl ring were found to favor certain reactions, which in turn correlated with the activity of the final compounds. nih.gov

In a separate study focusing on 2-phenylquinoline-4-carboxylic acid derivatives as potential histone deacetylase (HDAC) inhibitors, substitutions on the 2-phenyl ring were systematically evaluated. nih.gov The findings revealed that certain substitutions, such as difluoride and an additional phenyl group, were conducive to inhibitory activity. nih.gov Conversely, the introduction of other groups, including chloro, methyl, or methoxy (B1213986) substituents on the phenyl ring, led to a decrease in HDAC inhibitory potency when compared to the unsubstituted parent compound. nih.gov This demonstrates that even subtle electronic and steric changes to the 2-phenyl moiety can profoundly modulate the interaction with the biological target.

Effects of Additional Functional Groups (e.g., Carboxylic Acid at C4, Methyl at C8) on Efficacy

The introduction of additional functional groups at other positions of the quinoline core further modulates the biological efficacy of this compound derivatives.

The placement of a carboxylic acid at the C4 position has been a particularly fruitful strategy in the design of novel therapeutic agents. This modification has been explored for developing new antibacterial agents and histone deacetylase (HDAC) inhibitors. mdpi.comfrontiersin.org The introduction of the 2-phenylquinoline-4-carboxylic acid scaffold was a key step in creating novel HDAC inhibitors with significant selectivity. nih.govfrontiersin.org For example, compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, not only showed potent activity but also exhibited selectivity for the HDAC3 isoform. nih.govfrontiersin.org The antibacterial screening of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives indicated that such structural modifications generally increased antibacterial activity compared to the parent compound. mdpi.com

The effect of a methyl group at the C8 position has also been investigated. While less common in the context of 2-phenyl derivatives, related structures provide some insight. For instance, the synthesis of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline highlights the chemical feasibility of substitution at this position. nih.gov In related quinoline systems, such as 8-hydroxyquinolines, substitutions can significantly influence activity. Although direct SAR data for an 8-methyl group on this compound is sparse in the provided context, the general principles of quinoline chemistry suggest it would impact the molecule's steric and electronic profile, thereby affecting its biological interactions.

| Compound Series | Modification | Biological Activity | Research Focus | Reference |

| MBHA/7-chloroquinoline hybrids | 7-Chloroquinoline moiety | Improved cytotoxic effect | Anticancer | scielo.br |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Carboxylic acid at C4, Substitutions on 2-phenyl ring | HDAC inhibition, Antibacterial | Anticancer, Antibacterial | nih.govmdpi.comfrontiersin.org |

| 2-Chloro-8-methylquinoline derivative | Methyl at C8 | N/A (Synthetic study) | Synthesis | nih.gov |

Physicochemical Properties and Their Correlation with Biological Potency

The biological potency of this compound derivatives is not solely dependent on their structure but is also intricately linked to their physicochemical properties. Lipophilicity and electronic characteristics are two of the most significant factors that govern their journey to and interaction with their biological targets.

Lipophilicity and its Influence on Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. It plays a crucial role in a compound's ability to cross biological membranes, such as the cell membrane, to reach its site of action. nih.gov

In studies of quinoline derivatives, a clear correlation between lipophilicity and biological activity has often been observed. For instance, in a series of Morita-Baylis-Hillman adducts containing the 7-chloroquinoline moiety, it was suggested that an increase in lipophilicity could be linked to enhanced inhibitory activity. scielo.br Similarly, research on 8-hydroxyquinoline (B1678124) derivatives, a related class of compounds, utilized reversed-phase high-performance liquid chromatography (RP-HPLC) to determine log k values (an indicator of lipophilicity) to establish a quantitative structure-activity relationship. mdpi.comnih.gov These studies underscore that an optimal level of lipophilicity is often required; while sufficient lipophilicity is necessary for membrane permeation, excessively high values can lead to poor solubility in aqueous biological fluids and non-specific binding. nih.gov

| Compound Class | Physicochemical Parameter | Observation | Biological Implication | Reference |

| MBHA/7-chloroquinoline hybrids | Lipophilicity | Increased lipophilicity may enhance inhibitory activity. | Improved efficacy | scielo.br |

| 8-Hydroxyquinoline-2-carboxanilides | Lipophilicity (log k) | Used to determine structure-activity relationship. | Correlates with antiviral activity | mdpi.comnih.gov |

| General Drug Design | Lipophilicity (logP) | Influences solubility and permeability through membranes. | Affects pharmacodynamic and toxicological profiles | nih.gov |

Electronic Properties and Activity Modulation

The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, significantly modulate the biological activity of the this compound scaffold. These electronic effects can alter the pKa of the molecule, its ability to form hydrogen bonds, and the strength of its interaction with a target protein or enzyme.

SAR in Specific Biological Contexts

Structure-Activity Relationships in Antimicrobial Agents

The exploration of this compound derivatives as antimicrobial agents has revealed that specific structural modifications can significantly influence their activity. Research into derivatives of quinoline compounds has highlighted their potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A key derivative, this compound-4-carboxylic acid, has been a focal point of these investigations. The structure-activity relationship (SAR) analysis of this and related compounds indicates that alterations to the phenyl group at the 2-position can enhance antibacterial properties. For instance, the introduction of different substituents on the phenyl ring can modulate the compound's efficacy. While the unsubstituted this compound forms the core scaffold, the addition of a carboxylic acid group at the 4-position appears to be a critical feature for conferring antibacterial activity.

Comparative analysis with similar quinoline structures provides further insight. For example, this compound-4-carboxylic acid has demonstrated moderate activity against Gram-positive bacteria. The presence of the chlorine atom at the 7-position is a common feature in many biologically active quinolines, and its electron-withdrawing nature is often associated with enhanced antimicrobial effects. The combination of this chloro group with the phenyl ring at the 2-position and a carboxylic acid at the 4-position presents a promising scaffold for the development of new antibacterial agents. Further studies focusing on a wider range of substitutions on both the quinoline and phenyl rings are necessary to fully elucidate the SAR and optimize the antimicrobial potency.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Activity | Notes |

|---|---|---|---|

| This compound-4-carboxylic acid | Gram-positive bacteria | Moderate | The carboxylic acid at C4 is significant for activity. |

| 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic Acid | Not Specified | Potentially enhanced | The additional chloro group may enhance DNA intercalation or enzyme inhibition. |

SAR in Anticancer Compound Development

The this compound scaffold has emerged as a significant pharmacophore in the design of novel anticancer agents, particularly in the development of kinase inhibitors. This structural motif is a key component of metal complexes designed to inhibit cyclin-dependent kinase 9 (CDK9), a protein implicated in the progression of triple-negative breast cancer (TNBC). researchgate.netnih.govresearchgate.net

Iridium(III) and Rhodium(III) complexes incorporating a this compound CˆN ligand have been synthesized and evaluated for their ability to disrupt the CDK9–cyclin T1 protein-protein interaction (PPI). nih.govresearchgate.net The this compound ligand plays a crucial role in the anti-PPI activity of these complexes. The SAR studies of these metal complexes revealed that while the core this compound ligand is maintained, variations in the ancillary NˆN ligands can significantly alter the inhibitory activity against CDK9. nih.gov

For instance, an Iridium(III) complex featuring a 2,2′-bipyridine as the NˆN ligand, in conjunction with the this compound CˆN ligand, has demonstrated potent inhibition of CDK9–cyclin T1 enzymatic activity and has shown promising anti-metastatic activity in mouse models of TNBC. nih.govresearchgate.net This suggests that the spatial arrangement and electronic properties conferred by the combination of the metal center and the specific ligands are critical for biological activity. The 2-phenylquinoline (B181262) moiety itself is found in other kinase inhibitors, indicating its importance as a scaffold for interacting with kinase domains. nih.gov

Furthermore, derivatives such as this compound-4-carboxylic acid have been investigated for their anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, with its mechanism of action attributed to the inhibition of topoisomerase II. The presence of the 4-carboxylic acid group, in this case, appears to be a key determinant of its cytotoxic activity.

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Complex | Target | Activity | Mechanism of Action |

|---|---|---|---|

| Iridium(III) complex with this compound CˆN ligand | CDK9–cyclin T1 | Potent inhibitor | Disruption of protein-protein interaction. nih.govresearchgate.net |

| Rhodium(III) complex with this compound CˆN ligand | CDK9–cyclin T1 | Active | Disruption of protein-protein interaction. nih.gov |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | Topoisomerase II | Potent | Induction of apoptosis. |

| This compound-4-carboxylic acid | Topoisomerase II | Active | Induction of apoptosis. |

SAR in Antiviral Compounds

The direct investigation of the structure-activity relationships of this compound derivatives as antiviral agents is an emerging area of research. While specific SAR studies focusing on this scaffold are limited, its role as a precursor in the synthesis of compounds with potential antiviral effects has been noted.

A patent for tetrahydroquinoline derivatives with potential therapeutic applications, including antiviral and antitumor effects, describes the use of this compound as a starting material for synthesis. google.com This suggests that the core this compound structure is a valuable building block for creating more complex molecules with desired biological activities. The subsequent modifications to the quinoline ring system, such as reduction to a tetrahydroquinoline, are likely key to imparting the antiviral properties.

The broader class of quinoline derivatives has been a source of interest for antiviral drug development. For example, chloroquine (B1663885) and hydroxychloroquine, which are 4-aminoquinoline (B48711) derivatives, have been investigated for their broad-spectrum antiviral activities. While structurally different from this compound, the general quinoline core is a common feature. The development of novel antiviral agents often involves the exploration of diverse substitutions on the quinoline ring to optimize efficacy and selectivity against viral targets. Further research is needed to specifically elucidate the SAR of this compound itself and its simple derivatives in various viral assays to determine which structural features are critical for antiviral activity.

Biological Activity and Molecular Mechanisms

Antimicrobial Activities

Derivatives of 7-chloro-2-phenylquinoline have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi. This broad-spectrum potential makes it a subject of considerable interest in the development of new anti-infective agents.

The antibacterial properties of 7-chloroquinoline (B30040) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Studies show that these compounds exhibit varying degrees of inhibition against common pathogens. For instance, a series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net

Specific derivatives demonstrated noteworthy efficacy. Compound 6 in one study, 2,7-dichloroquinoline-3-carboxamide, showed good activity against E. coli, while compound 5 , 2,7-dichloroquinoline-3-carbonitrile, was effective against S. aureus and P. aeruginosa. researchgate.net Another derivative, 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde), also displayed good activity against E. coli. researchgate.net Furthermore, thio-imidazoquinoline derivatives have been highlighted as potential prototypes for designing antibiotics to combat multidrug-resistant organisms. nih.gov The antibacterial activity, measured by the zone of inhibition, for several derivatives is detailed below.

Table 1: Antibacterial Activity of 7-Chloroquinoline Derivatives (Zone of Inhibition in mm)

Data sourced from a study on novel chloroquinoline analogs. researchgate.net

| Compound | E. coli | S. aureus | P. aeruginosa | S. pyogenes |

| 2,7-dichloroquinoline-3-carbonitrile (5) | - | 11.00 ± 0.03 | 11.00 ± 0.03 | - |

| 2,7-dichloroquinoline-3-carboxamide (6) | 11.00 ± 0.04 | - | - | - |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | - | - | - | 11.00 ± 0.02 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | 12.00 ± 0.00 | - | - | - |

| Amoxicillin (Standard) | 18.00 ± 0.00 | - | - | - |

The antifungal potential of this chemical class has been explored against various yeasts and molds. nih.gov Fifteen 7-chloro-4-arylhydrazonequinolines were assessed for their in vitro antifungal activity against eight oral fungi, including several Candida and Rhodotorula species. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net

Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline (B94618) moiety have also been synthesized and tested against Candida albicans and Cryptococcus neoformans. mdpi.com These studies found that certain structural configurations led to enhanced antifungal properties, particularly against C. neoformans. mdpi.com

Table 2: Antifungal Activity of 7-Chloro-4-aminoquinoline Pyrazoline Hybrids (MIC₅₀ in µg/mL)

Data from a study on hybrid molecules with antifungal activity. mdpi.com

| Compound Series | Candida albicans (MIC₅₀ Range) | Cryptococcus neoformans (MIC₅₀ Range) |

| Series (i) | 62.5 - 250 | 62.5 - 250 |

| Series (ii) | <3.9 - 250 | <3.9 - 250 |

Note: The study indicated that compounds in series (ii) generally exhibited better antifungal properties than those in series (i). mdpi.com

The antimicrobial effects of this compound and its analogs are attributed to several molecular mechanisms, primarily involving the disruption of essential cellular processes in microbes.

A primary mechanism of action for quinoline-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Quinolones function as poisons for these enzymes; they stabilize the enzyme-DNA cleavage complex, which results in double-strand DNA breaks and ultimately leads to bacterial cell death. nih.govnih.gov

Molecular docking studies have supported this mechanism for 7-chloroquinoline derivatives. For example, derivatives like 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde have shown a strong binding affinity for the active site of E. coli DNA gyrase B, suggesting their antibacterial action is mediated through the inhibition of this enzyme. researchgate.net

Another significant mechanism contributing to the antimicrobial profile of these compounds is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that expel antibiotics from the bacterial cell, conferring a major mechanism of multidrug resistance (MDR). nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example that exports a wide range of compounds, including fluoroquinolones. nih.gov

Derivatives based on the 2-phenylquinoline (B181262) scaffold have been identified as potent NorA efflux pump inhibitors (EPIs). nih.gov These compounds can act synergistically with antibiotics like ciprofloxacin, restoring their efficacy against resistant bacterial strains. Studies have shown that certain O-alkylated 2-phenylquinoline derivatives, which lack intrinsic antibacterial activity, are excellent at inhibiting the efflux of substrates like ethidium (B1194527) bromide and enhancing the activity of conventional antibiotics against NorA-overexpressing S. aureus strains. nih.gov

Elucidation of Proposed Molecular Mechanisms of Action

Anticancer Activities

Derivatives of 7-chloroquinoline have been extensively evaluated for their cytotoxic potential against a wide array of human cancer cell lines, demonstrating significant antiproliferative effects. nih.gov The National Cancer Institute (NCI) has screened numerous 7-chloroquinoline hydrazones against its panel of 60 cancer cell lines, revealing broad-spectrum cytotoxic activity. nih.gov

These compounds have shown efficacy against cancers of the leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast. nih.gov Certain 7-chloroquinoline hydrazones exhibited potent activity, with GI₅₀ (50% growth inhibition) values in the submicromolar range. nih.gov For example, hydrazone 16 was particularly effective against the SR leukemia cell line with a GI₅₀ of 120 nM. nih.gov Similarly, hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus have shown significant cytostatic activity, with GI₅₀ values as low as 0.05 µM. mdpi.com

Table 3: Anticancer Activity of Selected 7-Chloroquinoline Derivatives (GI₅₀ in µM)

Data compiled from NCI screening of novel hydrazone and pyrazoline hybrid compounds. mdpi.comnih.gov

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

| Hydrazone 13 | SR | Leukemia | 0.22 |

| Hydrazone 16 | SR | Leukemia | 0.12 |

| Hydrazone 20 | HOP-92 | Non-Small Cell Lung | 0.35 |

| Hydrazone 23 | HCT-116 | Colon Cancer | 0.21 |

| Hydrazone 23 | UO-31 | Renal Cancer | 0.17 |

| Hybrid 25 | SNB-75 | CNS Cancer | 0.05 |

| Hybrid 31 | MALME-3M | Melanoma | 0.21 |

| Hybrid 37 | K-562 | Leukemia | 0.13 |

Induction of Cytotoxic Effects and Apoptosis

Derivatives of 2-phenylquinoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 7-phenylpyrrolo[3,2-f]quinolinones, which share a core structural similarity, displayed potent antiproliferative activity, with some derivatives inhibiting cell growth at nanomolar concentrations. nih.gov The most active of these compounds demonstrated selective toxicity towards cancer cells over non-tumoral cells. nih.gov

The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with these compounds leads to characteristic apoptotic phenomena, including morphological changes and DNA fragmentation. nih.gov This process is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-9, along with the cleavage of poly-(ADP-ribose) polymerase (PARP), a key DNA repair enzyme, are hallmarks of apoptosis induced by these compounds. mdpi.comnih.gov Furthermore, the expression of pro-apoptotic proteins is often upregulated, while anti-apoptotic proteins are downregulated, tipping the cellular balance towards cell death. nih.gov Studies on similar quinoline-based compounds have confirmed that they can trigger apoptosis in a p53-independent manner, which is significant as the p53 tumor suppressor gene is often mutated in cancers. nih.gov

Table 1: Cytotoxic Activity of Selected 2-Phenylquinoline Derivatives

| Compound Type | Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 7-phenylpyrrolo[3,2-f]quinolinone derivative (5f) | Leukemia and Solid Tumor Cell Lines | GI50 | Subnanomolar | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (57) | MCF-7 (Breast Cancer) | Cytotoxicity | 6.502 μM | nih.gov |

| 2-phenylquinoline derivative | VeroE6 | CC50 | 18 μM | researchgate.netnih.gov |

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. mdpi.com

Research has shown that these compounds can induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting their division and proliferation. The molecular mechanism behind this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For example, the expression of cyclin B1, a critical protein for the G2/M transition, has been observed to be downregulated following treatment with these compounds. nih.gov

Furthermore, the induction of cell cycle arrest can be linked to the activation of checkpoint proteins. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21, play crucial roles in this process. nih.govmdpi.com Increased levels of p53 and p21 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govmdpi.com Studies on various quinoline (B57606) derivatives have demonstrated their ability to cause cell cycle arrest in different phases, such as the G0/G1 phase in human bladder cancer cells. nih.gov This arrest is often accompanied by a decrease in the expression of cyclins and CDKs that drive the cell cycle forward. mdpi.com

Table 2: Effect of 2-Phenylquinoline Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| 7-phenylpyrrolo[3,2-f] quinolinone derivative (5f) | Leukemia | G2/M Arrest | - | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | G2/M Arrest | Down-regulation of cyclin B1, Elevation of p53 and p21 | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) | 5637 (Bladder Cancer) | G0/G1 Arrest | - | nih.gov |

| Prunetrin | Hep3B (Liver Cancer) | G2/M Arrest | Decreased expression of Cyclin B1, CDK1/CDC2, and CDC25c | mdpi.com |

Identification and Characterization of Molecular Target Engagement

The biological effects of this compound and its analogs stem from their interaction with specific molecular targets within the cell. Research has identified several key enzymes and pathways that are inhibited by these compounds.

Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov Topoisomerase II alpha (Topo IIα) is a well-established target for anticancer drugs, as its inhibition leads to DNA double-strand breaks and subsequent cell death. nih.govmdpi.com

Derivatives of 2-phenylquinoline have been investigated as potential inhibitors of human Topoisomerase II alpha. While direct inhibitory data for this compound itself is limited in the provided results, related quinoline-based compounds have shown activity against this enzyme. nih.gov The mechanism of Topo II inhibitors often involves stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA damage. mdpi.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. mdpi.comnih.gov Overexpression of HDACs is linked to the development of cancer, making them an attractive therapeutic target. nih.gov

Derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and identified as novel HDAC inhibitors. nih.gov Some of these compounds have shown selectivity for specific HDAC isoforms, such as HDAC3. nih.gov The inhibition of HDACs by these molecules can lead to the re-expression of tumor suppressor genes, ultimately contributing to their anticancer effects, including the induction of cell cycle arrest and apoptosis. nih.gov The development of quinazoline-based dual HDAC inhibitors highlights the versatility of the quinoline scaffold in targeting these enzymes. nih.gov

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.gov Its frequent dysregulation in cancer makes it a prime target for drug development.